![molecular formula C16H16N6O4S B2535042 N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 1396815-07-8](/img/structure/B2535042.png)
N-(4-(N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)sulfamoyl)phenyl)acetamide
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Overview
Description
The compound appears to contain a tetrazole ring, which is a type of heterocyclic aromatic compound. Tetrazoles are known for their energetic properties and are used in various fields such as pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a sulfamoyl group, and an acetamide group. These functional groups could potentially influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole ring might make the compound more polar and potentially more soluble in water .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, exhibiting significant antioxidant activity. This demonstrates the potential of such compounds in the development of new antioxidant agents, highlighting the role of hydrogen bonding in their self-assembly processes (Chkirate et al., 2019).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has been pursued for their application as antimicrobial agents. This includes the creation of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives, which have shown promising antibacterial and antifungal activities (Darwish et al., 2014).
Anticancer Agents
A study on N-substituted sulfanilamide derivatives has explored their synthesis, characterization, and evaluation for antimicrobial activities. Although the primary focus was on their antibacterial potential, the structural elucidation and interaction studies lay the groundwork for broader applications, including potential anticancer research (Lahtinen et al., 2014).
Molecular Interactions and Drug Mechanism
Investigations into the electronic and biological interactions of N-substituted acetamides have used quantum calculations and molecular docking analysis to predict their behavior in biological systems. This approach offers insights into the design and evaluation of such compounds for pharmaceutical applications (Bharathy et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the target’s function . The presence of the tetrazole ring, a five-membered heterocyclic moiety, could potentially contribute to the compound’s biological activity .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological activities .
Future Directions
properties
IUPAC Name |
N-[4-[[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-11(23)17-12-5-9-15(10-6-12)27(25,26)18-13-3-7-14(8-4-13)22-16(24)21(2)19-20-22/h3-10,18H,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKRAQUFSLOPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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